

Halofantrine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Halofantrine

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Abstract

Halofantrine, a phenanthrene methanol derivative, is a potent antimalarial agent effective against multi-drug resistant strains of *Plasmodium falciparum*. Its clinical utility, however, has been significantly hampered by concerns over its erratic oral bioavailability and potential for cardiotoxicity. A thorough understanding of its chemical structure and physicochemical properties is paramount for the development of safer and more efficacious formulations. This technical guide provides an in-depth analysis of the chemical architecture of **halofantrine** and its key physicochemical characteristics, supported by detailed experimental methodologies and visual representations of its metabolic and toxicity pathways.

Chemical Structure

Halofantrine is a synthetic arylaminoalcohol that is structurally related to quinine and lumefantrine^[1]. It is administered as a racemic mixture of its (+) and (-) enantiomers.

IUPAC Name: 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol^[2]

SMILES String: CCCN(CCCC)CCC(C1=C2C=C(C=C(C3=C1)Cl)Cl)C3=CC=C(C=C2)C(F)(F)O^[3]

Chemical Formula: $C_{26}H_{30}Cl_2F_3NO$ [2]

Molecular Weight: 500.42 g/mol [2]

The molecule features a substituted phenanthrene core, a trifluoromethyl group, two chlorine atoms, and a dibutylamino propanol side chain. The presence of a chiral center at the carbinolamine linkage results in the existence of enantiomers [4].

Physicochemical Properties

The physicochemical properties of **halofantrine** significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy and safety.

Property	Value	Reference(s)
Melting Point	198-200°C (hydrochloride salt)	[1]
pKa	8.18 ± 0.05	[5]
LogP	3.20 - 3.26	[5]
Solubility		
Methanol	0.67% w/v (slightly soluble)	[5]
n-Octanol	0.4% w/v (slightly soluble)	[5]
Acidified Acetonitrile	0.4% w/v (slightly soluble)	[5]
Warm Water (50°C)	<0.002% w/v (practically insoluble)	[5]
Water (room temp)	Practically insoluble	[5]
n-Hexane	Practically insoluble	[5]
Phosphate Buffer (pH 7.4)	Practically insoluble	[5]

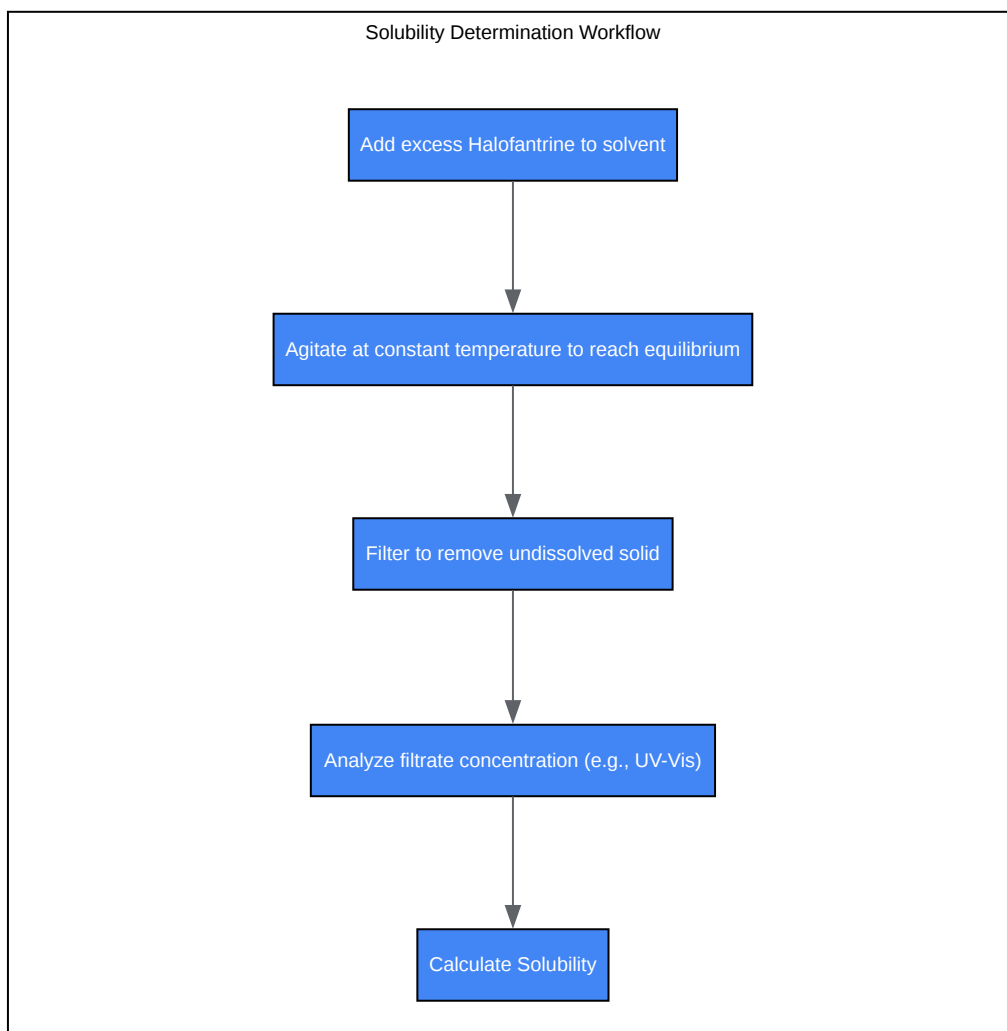
Experimental Protocols

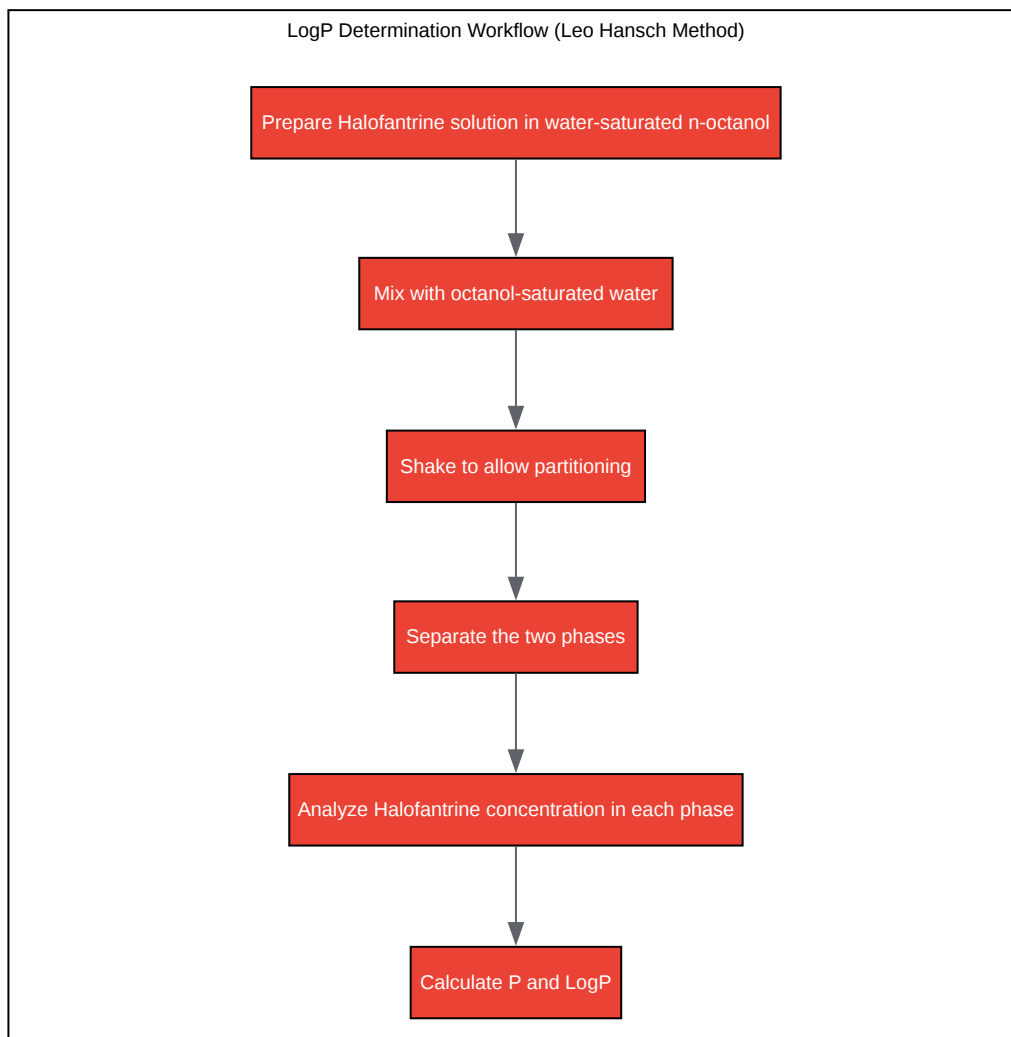
Determination of Solubility

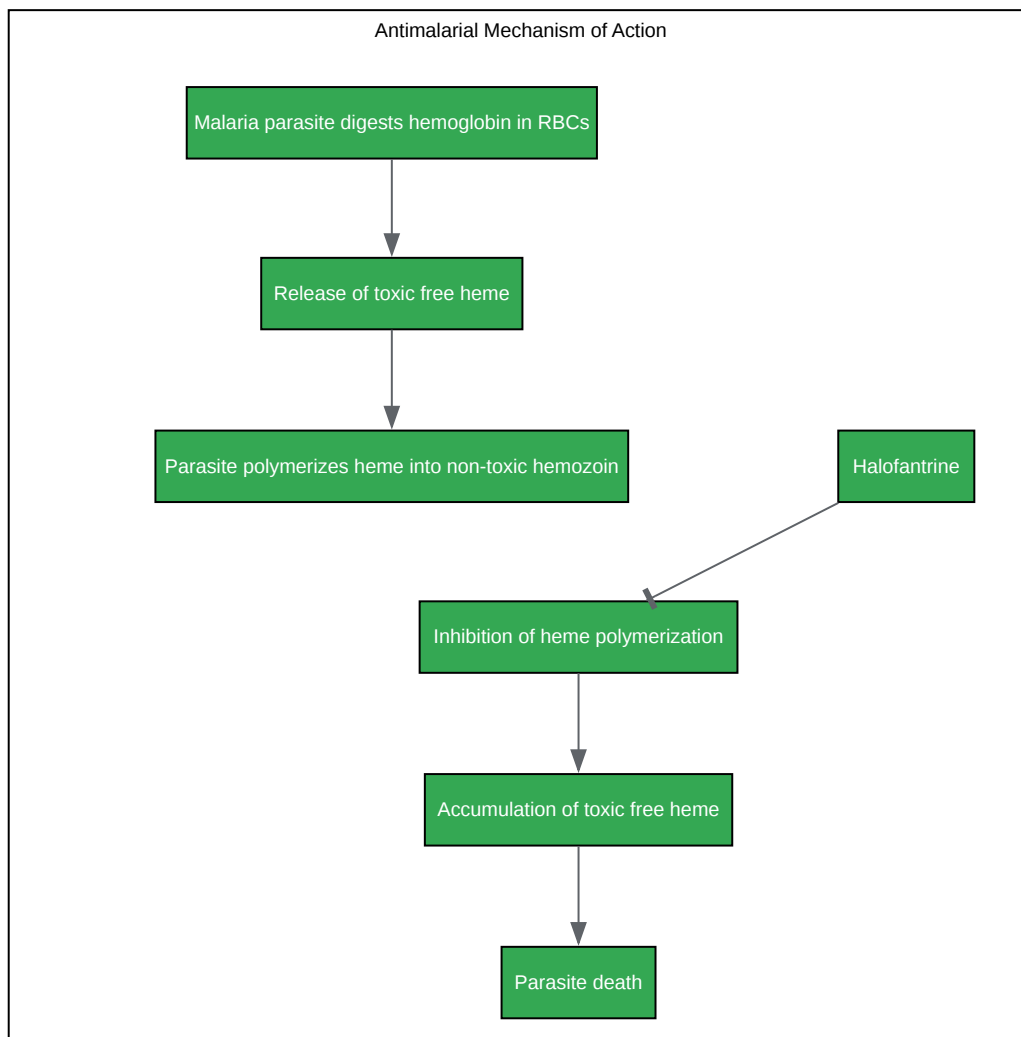
A saturation solubility technique is commonly employed to determine the solubility of **halofantrine** in various solvents.

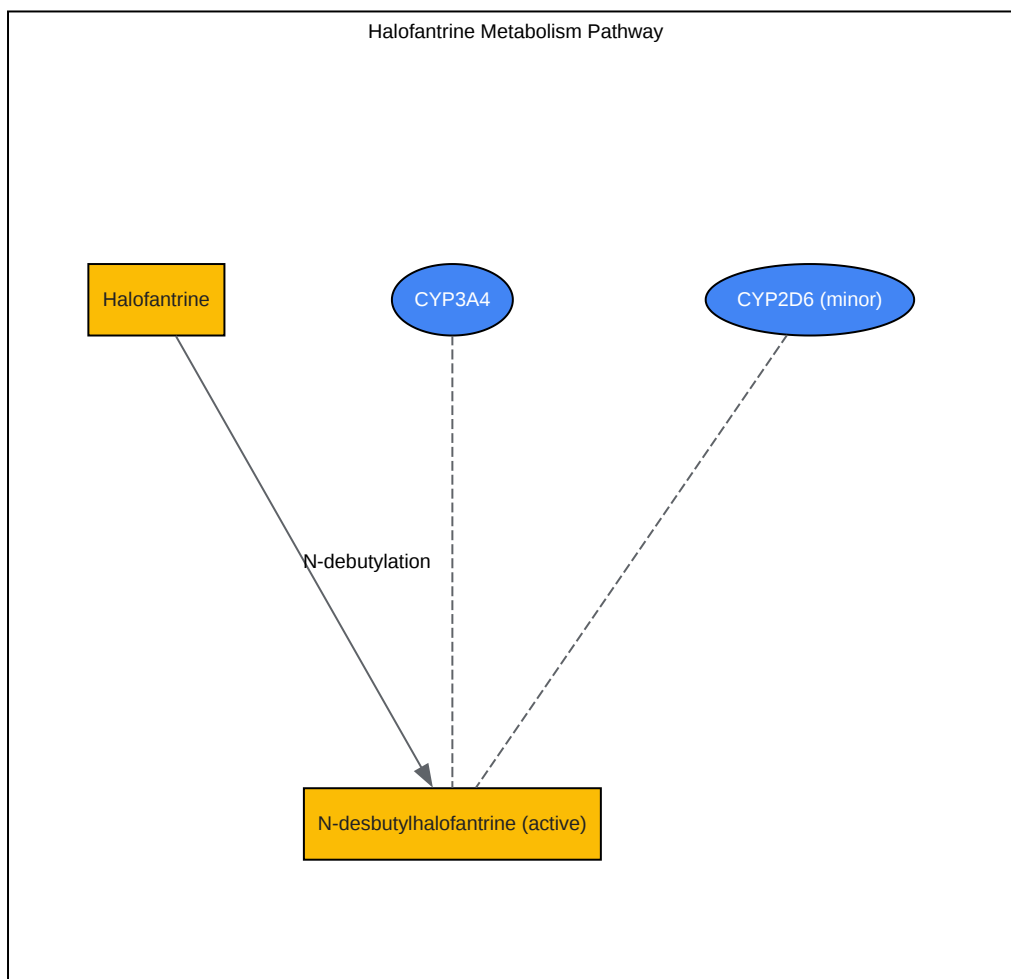
Methodology:

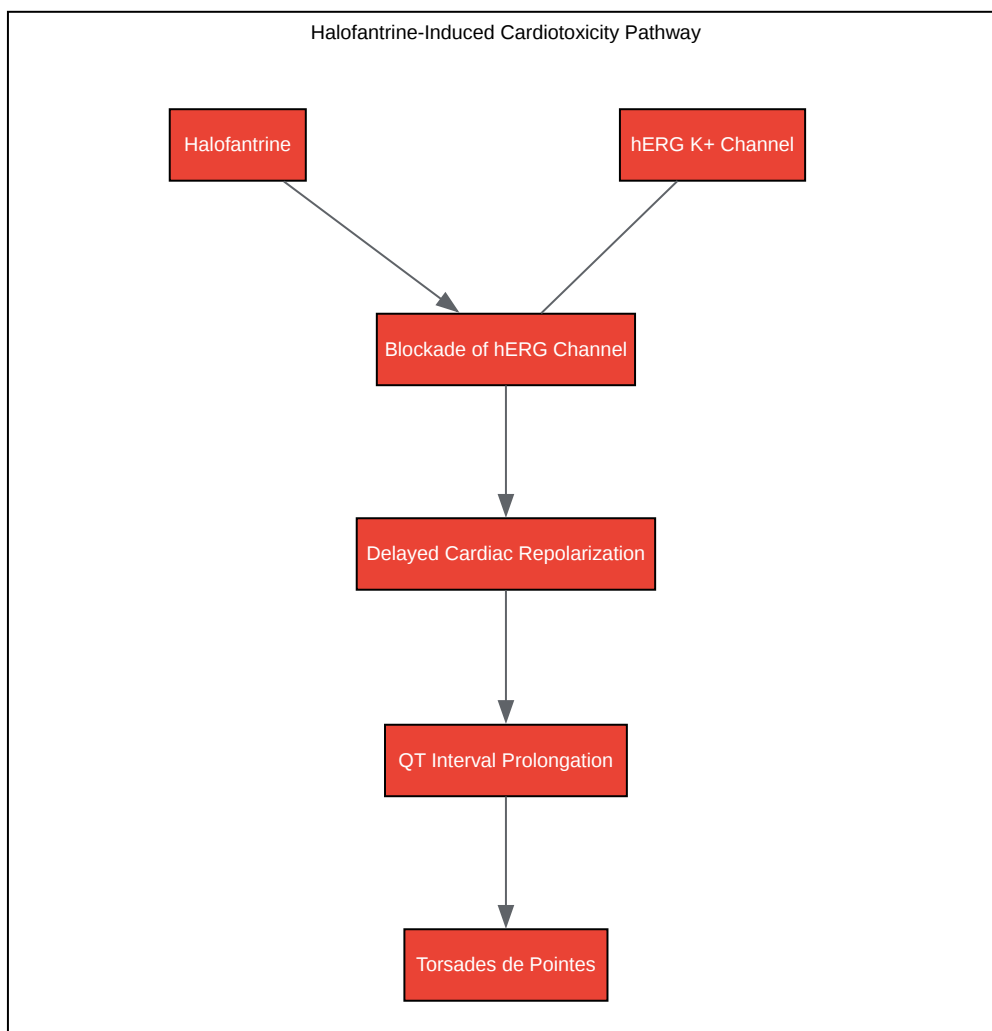
- An excess amount of **halofantrine** hydrochloride is added to a known volume of the desired solvent (e.g., methanol, n-octanol, water) in a sealed container.
- The suspension is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of **halofantrine** in the filtrate is determined using a validated analytical method, such as UV-Visible spectrophotometry at its maximum absorbance wavelength (λ_{max})[6][7].
- The solubility is then expressed as % w/v or other appropriate units.











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